molecular formula C10H13ClN4O2 B6635810 N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine

N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine

Cat. No.: B6635810
M. Wt: 256.69 g/mol
InChI Key: LLLPKJKKLXLELO-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring, a nitro group, and a chlorinated pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c11-8-4-7(15(16)17)5-13-9(8)14-6-10(12)2-1-3-10/h4-5H,1-3,6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLPKJKKLXLELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=C(C=C(C=N2)[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or an amine source.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a chlorinated pyridine derivative.

    Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron powder with hydrochloric acid (Fe/HCl).

    Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-aminocyclobutyl)methyl]-3-chloropyridin-2-amine: Lacks the nitro group, which may affect its biological activity.

    N-[(1-aminocyclobutyl)methyl]-5-nitropyridin-2-amine: Lacks the chlorine atom, potentially altering its reactivity and interactions.

    N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-4-amine: Variation in the position of the amino group, which can influence its properties.

Uniqueness

N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine is unique due to the combination of its cyclobutyl ring, nitro group, and chlorinated pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

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